2-bromo-6-ethynylnaphthalene
Description
Contextualization within Ethynylnaphthalene Chemistry
Ethynylnaphthalenes are a class of aromatic hydrocarbons characterized by the presence of at least one ethynyl (B1212043) (–C≡CH) group on the naphthalene (B1677914) ring system. The ethynyl group is a highly reactive functional group that can participate in a wide range of chemical reactions, including cycloadditions, polymerization, and coupling reactions. The naphthalene core, a polycyclic aromatic hydrocarbon, imparts rigidity and unique photophysical properties to the molecules.
The presence of additional functional groups, such as the bromo group in 2-bromo-6-ethynylnaphthalene, further expands the synthetic utility of this class of compounds. The bromo group can be readily transformed into other functional groups through various cross-coupling reactions, allowing for the synthesis of a diverse array of naphthalene derivatives.
Significance in Contemporary Organic Synthesis and Materials Science Research
The dual reactivity of this compound makes it a versatile building block in organic synthesis. The ethynyl group can be utilized in reactions like the Sonogashira coupling, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govnrochemistry.com This reaction is widely used in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and organic materials. nih.gov
In materials science, the rigid naphthalene core and the reactive ethynyl group of this compound are desirable features for the construction of novel organic materials. For instance, the ethynyl group can undergo polymerization to form conjugated polymers with interesting electronic and optical properties. tandfonline.com Such materials have potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to further functionalize the molecule via the bromo group allows for the fine-tuning of the material's properties.
Scope of Academic Research on this compound
Academic research on this compound and related compounds is broad and multifaceted. Key areas of investigation include:
Synthesis and Functionalization: Researchers are continuously developing new and efficient methods for the synthesis of this compound and its derivatives. This includes the exploration of different catalytic systems for the ethynylation of bromonaphthalenes and the subsequent functionalization of the bromo group. researchgate.net
Cross-Coupling Reactions: The use of this compound in various palladium- and copper-catalyzed cross-coupling reactions is a major focus of research. researchgate.net These reactions allow for the introduction of a wide variety of substituents, leading to the creation of novel and complex molecular architectures. researchgate.net
Polymer Chemistry: The polymerization of this compound and its derivatives is being investigated to create new polymers with tailored properties. tandfonline.com These studies often focus on controlling the polymer's molecular weight, solubility, and electronic characteristics.
Materials Science: The incorporation of this compound into advanced materials is an active area of research. This includes the development of new fluorescent probes, organic semiconductors, and materials with applications in nanotechnology. mdpi.com
Biochemical Probes: The ethynylnaphthalene scaffold has been explored for the development of activity-based probes for enzymes like cytochrome P450. nih.gov The reactivity of the ethynyl group can be harnessed to covalently label and study the function of these important enzymes. nih.govacs.orgacs.orgnih.gov
Below is a data table summarizing some of the key properties of this compound:
| Property | Value |
| Molecular Formula | C12H7Br |
| Molecular Weight | 231.09 g/mol |
| CAS Number | 2279122-07-3 |
| Appearance | Solid |
This data is compiled from publicly available chemical information databases. bldpharm.comuni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-ethynylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h1,3-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFEZJXFRMQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2279122-07-3 | |
| Record name | 2-bromo-6-ethynylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromo 6 Ethynylnaphthalene and Its Precursors
Traditional Catalytic Coupling Approaches
Traditional methods for the synthesis of arylalkynes heavily rely on transition-metal-catalyzed cross-coupling reactions. These reactions are valued for their efficiency and functional group tolerance. For the synthesis of 2-bromo-6-ethynylnaphthalene, the primary precursor is typically 2,6-dibromonaphthalene (B1584627), a commercially available starting material. nih.gov The synthesis of 2,6-dibromonaphthalene itself can be achieved through various methods, including the bromination of 6-bromo-2-naphthol (B32079) or the regioselective proto-debromination of polybrominated naphthalenes. cardiff.ac.ukchemicalbook.com
The Sonogashira reaction is a cornerstone in the synthesis of arylalkynes, forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex and typically requires a copper(I) co-catalyst and a mild amine base. youtube.com To synthesize this compound, a mono-coupling reaction on 2,6-dibromonaphthalene is performed with a suitable alkyne, such as trimethylsilylacetylene (B32187), followed by a deprotection step. The use of a protecting group on the alkyne prevents self-coupling and other side reactions.
The efficiency of the Sonogashira coupling is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of palladium catalyst, copper co-catalyst, ligand, base, and solvent. The palladium source can be a pre-formed complex like bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov Copper(I) iodide (CuI) is the most common co-catalyst. youtube.com Amine bases such as triethylamine (B128534) (Et₃N) or diisopropanolamine (B56660) (DIPA) are used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper(I) acetylide intermediate. youtube.com Solvents like toluene, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly employed. Optimization aims to maximize the yield of the desired mono-alkynylated product while minimizing the formation of the di-alkynylated byproduct and starting material recovery.
Table 1: Representative Conditions for Palladium-Catalyzed Sonogashira Coupling This table illustrates typical parameters and their variations in optimizing Sonogashira reactions for aryl bromides.
| Parameter | Variation 1 | Variation 2 | Variation 3 | General Outcome |
|---|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ | Pd(OAc)₂ + Ligand | Choice affects catalyst stability and activity. PdCl₂(PPh₃)₂ is often robust and effective for aryl bromides. nih.gov |
| Copper(I) Co-catalyst | CuI (1-5 mol%) | None (Copper-free) | CuBr or CuCN | CuI is standard and accelerates the reaction by forming a copper acetylide intermediate. wikipedia.org Copper-free versions require different conditions. |
| Base | Triethylamine (Et₃N) | Diisopropylamine (B44863) (DIPA) | Piperidine | Acts as an acid scavenger and solvent. Its choice can influence reaction rate and yield. |
| Solvent | Toluene | THF | DMF | Polar aprotic solvents like DMF can accelerate the reaction but may complicate purification. Toluene is a common choice. |
| Temperature | Room Temperature | 50-70 °C | 80-100 °C | Higher temperatures are often required for less reactive aryl bromides compared to aryl iodides. |
The Sonogashira coupling is renowned for its broad substrate scope and tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. wikipedia.org The reaction works well with aryl iodides, bromides, and triflates. The reactivity order is generally I > OTf > Br >> Cl. libretexts.org This differential reactivity can be exploited for selective couplings on molecules containing multiple different halides. For instance, in a molecule with both an iodo and a bromo substituent, the alkyne will preferentially couple at the iodo position. libretexts.org The reaction is compatible with esters, ketones, nitro groups, and ethers on the aromatic ring, and a wide range of alkyl, aryl, and silyl-substituted terminal alkynes can be used.
Table 2: Illustrative Substrate Scope of Sonogashira Coupling Examples demonstrating the versatility of the Sonogashira reaction with various aryl halides and terminal alkynes.
| Aryl Halide | Terminal Alkyne | Typical Product | Significance |
|---|---|---|---|
| 4-Iodoanisole | Phenylacetylene | 4-Methoxy-1-(phenylethynyl)benzene | Demonstrates coupling with electron-rich aryl iodides. |
| 1-Bromo-4-nitrobenzene | Ethynyltrimethylsilane | 1-Nitro-4-((trimethylsilyl)ethynyl)benzene | Shows tolerance for electron-withdrawing nitro groups on an aryl bromide. |
| 3-Ethynylpyridine | 1-Bromo-3,5-difluorobenzene | 3-((3,5-Difluorophenyl)ethynyl)pyridine | Illustrates application to heterocyclic and fluorinated substrates. |
| Methyl 4-iodobenzoate | 1-Hexyne | Methyl 4-(hex-1-yn-1-yl)benzoate | Highlights compatibility with ester functional groups. |
While copper is most famously a co-catalyst in the Sonogashira reaction, copper-catalyzed C-C bond-forming reactions exist in their own right. These methods can serve as alternatives to palladium-based systems. Copper-catalyzed alkynylation of aryl halides, sometimes referred to as the Stephens-Castro coupling (for aryl iodides) or palladium-free Sonogashira-type couplings, can be effective under certain conditions. These reactions typically require higher temperatures and the use of ligands such as diamines or oxalamides to stabilize the copper catalyst and facilitate the coupling. organic-chemistry.org For a substrate like 2,6-dibromonaphthalene, a copper-catalyzed approach could potentially offer a more cost-effective, albeit potentially less active, alternative to palladium catalysis for achieving mono-alkynylation. organic-chemistry.org
Palladium-Catalyzed Sonogashira Coupling Reactions for this compound Synthesis[1],[2],[3],[4],
Electrochemical Synthesis Pathways to this compound and its Derivatives
Electrochemical synthesis offers an alternative approach that avoids the use of stoichiometric chemical reductants or oxidants, positioning it as a "green" chemistry technique. Electricity is used as the reagent to drive the desired transformation.
A notable electrochemical route to synthesize arylalkynes involves a modification of the Corey-Fuchs reaction. beilstein-journals.orgbeilstein-journals.org The standard Corey-Fuchs reaction first converts an aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base like butyllithium (B86547) to yield the terminal alkyne. wikipedia.orgorganic-chemistry.org An electrochemical approach can replace the use of butyllithium.
For the synthesis of an ethynylnaphthalene core, the precursor is 2-(2,2-dibromovinyl)naphthalene, which is readily prepared from 2-naphthaldehyde (B31174) by reaction with carbon tetrabromide and triphenylphosphine. beilstein-journals.orgbeilstein-journals.org The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene at a platinum cathode in a dimethylformamide (DMF) solution can selectively produce either 2-ethynylnaphthalene (B39655) or 2-(bromoethynyl)naphthalene. beilstein-journals.orgbeilstein-journals.org The product selectivity is controlled by the applied potential and the choice of supporting electrolyte. This method demonstrates that the second step of the Corey-Fuchs reaction can be achieved under milder, electrochemically controlled conditions, providing selective access to valuable alkyne products. beilstein-journals.org
Table 3: Product Selectivity in the Electrochemical Reduction of 2-(2,2-Dibromovinyl)naphthalene Data adapted from Feroci et al., demonstrating control over product formation by varying electrolysis conditions. beilstein-journals.orgbeilstein-journals.org
| Precursor | Working Potential (vs. SCE) | Supporting Electrolyte | Charge Passed (F/mol) | Major Product | Yield |
|---|---|---|---|---|---|
| 2-(2,2-Dibromovinyl)naphthalene | -2.00 V | Et₄NBF₄ | 3.0 | 2-Ethynylnaphthalene | 80% |
| 2-(2,2-Dibromovinyl)naphthalene | -2.20 V | NaClO₄ | 2.0 | 2-(Bromoethynyl)naphthalene | 89% |
Electrochemical Parameter Control for Selective Product Formation
Organic electrosynthesis offers a unique platform for chemical transformations where reaction outcomes can be precisely controlled by tuning electrochemical parameters. researchgate.net The selectivity of a reaction—choosing which functional group reacts or where on a molecule a reaction occurs—can be governed by the applied electrode potential. researchgate.net In the context of functionalizing naphthalene (B1677914) scaffolds, this control is critical. Different functional groups or positions on the naphthalene ring can have distinct oxidation or reduction potentials. By setting the potential of the working electrode to a value sufficient to activate one site but not another, high selectivity can be achieved.
Other key parameters that dictate product formation include the choice of electrode material, solvent, and supporting electrolyte. The electrode is not merely an inert source of electrons; it can catalytically influence reaction pathways. The solvent and electrolyte system create a specific microenvironment at the electrode surface, known as the electrical double layer, which can affect the concentration and orientation of reactants, thereby steering the reaction toward a desired product. researchgate.net For a molecule like a brominated naphthalene, electrochemical methods could theoretically be employed to introduce further functional groups with high regioselectivity by exploiting subtle differences in the electronic environment of various C-H or C-Br bonds.
Green Chemistry Principles and Efficiency in Electrosynthesis
Electrosynthesis is increasingly recognized as a methodology that aligns with the principles of green chemistry. rsc.org By using electricity—a traceless reagent—it often circumvents the need for stoichiometric chemical oxidants or reductants, which are frequently toxic, hazardous, and generate significant waste. researchgate.netrsc.org This approach directly addresses the green chemistry principle of waste prevention. greenchemistry-toolkit.org
Several key aspects highlight the efficiency and sustainability of electrosynthesis:
Atom Economy: Electrochemical reactions can exhibit high atom economy, as the primary "reagent" is the electron, maximizing the incorporation of atoms from the starting materials into the final product. researchgate.net
Energy Efficiency: Many electrosynthetic reactions can be conducted at ambient temperature and pressure, reducing the energy consumption associated with heating or high-pressure equipment. researchgate.net
Safety: The in-situ generation of reactive intermediates can avoid the transportation and handling of unstable or hazardous reagents. rsc.org
Alternative Solvents: Electrosynthesis is often compatible with greener solvents, including aqueous media, which reduces reliance on volatile organic compounds (VOCs). rsc.org
The application of these principles in the synthesis of complex aromatic compounds like functionalized naphthalenes offers a pathway to more sustainable chemical manufacturing, minimizing environmental impact compared to traditional synthetic routes. rsc.org
Multi-Step Synthetic Routes to this compound
The synthesis of asymmetrically disubstituted naphthalenes such as this compound requires carefully planned, multi-step sequences. Direct functionalization of the naphthalene core often leads to mixtures of isomers, necessitating more strategic approaches to achieve the desired 2,6-substitution pattern. researchgate.netresearchgate.net The following sections detail validated strategies for the synthesis of the key precursor, 2,6-dibromonaphthalene, and its subsequent selective conversion to the target compound.
Strategic Bromination of Naphthalene Precursors
Direct bromination of naphthalene does not yield the 2,6-isomer in significant quantities. Therefore, an indirect, multi-step strategy is required to achieve this specific substitution pattern. A successful approach involves a polybromination-debromination sequence. researchgate.netcardiff.ac.uk
This strategy begins with the exhaustive bromination of naphthalene using four mole equivalents of bromine over a KSF montmorillonite (B579905) clay catalyst. researchgate.net This reaction predominantly produces 1,2,4,6-tetrabromonaphthalene. researchgate.netcardiff.ac.uk This intermediate is then subjected to a regioselective proto-debromination. Treatment of the crude tetrabromination product with two mole equivalents of n-butyllithium at low temperature for a short duration selectively removes the bromine atoms at the more reactive α-positions (1 and 4), yielding the desired 2,6-dibromonaphthalene in high yield after crystallization. researchgate.netcardiff.ac.uk
Sequential Ethynylation Strategies
With the symmetric precursor 2,6-dibromonaphthalene in hand, the next crucial step is the selective introduction of a single ethynyl (B1212043) group. The Sonogashira coupling is the premier reaction for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
To synthesize this compound, a chemoselective mono-ethynylation of 2,6-dibromonaphthalene is required. Since both bromine atoms are in electronically equivalent positions, achieving high selectivity for the mono-alkynylated product over the di-alkynylated byproduct is a challenge. nih.gov This is typically addressed by carefully controlling the reaction stoichiometry, using slightly less than one equivalent of the terminal alkyne relative to the dibromonaphthalene. To prevent self-coupling of the terminal alkyne, a protected alkyne such as trimethylsilylacetylene is often used, followed by a deprotection step to reveal the ethynyl group.
The reaction conditions for a related double Sonogashira coupling on 2,6-dibromonaphthalene to form 2,6-di(phenylethynyl)naphthalene involve PdCl₂(PPh₃)₂ and CuI as catalysts. nih.gov Similar conditions would be employed for the mono-coupling, with the key modification being the stoichiometric control of the alkyne.
Chemoselective Functionalization Approaches for Naphthalene Scaffolds
The synthesis of this compound highlights the broader challenge of chemoselective functionalization of naphthalene scaffolds. researchgate.net Chemoselectivity refers to the ability to react with one functional group in the presence of other, similar functional groups. In the mono-Sonogashira coupling of 2,6-dibromonaphthalene, the goal is to achieve selective reaction at one of the two identical C-Br bonds. This type of selectivity between homotopic reactive sites is often controlled through kinetics and stoichiometry.
Achieving regioselectivity in the initial functionalization of naphthalene itself is also a significant challenge. researchgate.net Electrophilic aromatic substitution, the classic method for functionalizing arenes, often yields mixtures of α- and β-isomers, and the introduction of a second substituent is directed by the first, limiting the accessible substitution patterns. researchgate.net The synthesis of the 2,6-disubstituted pattern, as described in section 2.3.1, requires non-intuitive, multi-step sequences to override the inherent reactivity of the naphthalene ring. researchgate.netcardiff.ac.uk Modern organic synthesis continues to develop novel methods, including transition-metal-catalyzed C-H activation, to achieve site-selective functionalization at positions that are otherwise difficult to access. acs.org
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 6 Ethynylnaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-bromo-6-ethynylnaphthalene, ¹H and ¹³C NMR would provide definitive information on its proton and carbon framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
In a hypothetical ¹H NMR spectrum of this compound, one would anticipate signals corresponding to the seven protons of the molecule: six aromatic protons on the naphthalene (B1677914) ring and one acetylenic proton. The aromatic protons would appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (doublets, doublets of doublets) would be dictated by their positions relative to the bromo and ethynyl (B1212043) substituents. The acetylenic proton (H-C≡) is expected to produce a singlet at approximately 3.0-3.5 ppm.
Expected ¹H NMR Data for this compound This table is predictive and not based on experimental data.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Naphthalene-H | ~7.5 - 8.5 | m |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The proton-decoupled ¹³C NMR spectrum of this compound would display twelve distinct signals, corresponding to each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring would resonate in the aromatic region (approximately 120-135 ppm). The carbon atom bonded to the bromine (C-Br) would be shifted to a different extent compared to the unsubstituted carbons. The two sp-hybridized carbons of the ethynyl group are expected in the range of 80-90 ppm. The specific chemical shifts would provide a complete map of the carbon skeleton.
Expected ¹³C NMR Data for this compound This table is predictive and not based on experimental data.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Naphthalene C-H | ~125 - 135 |
| Naphthalene C-Br | ~120 - 125 |
| Naphthalene C-quaternary | ~130 - 140 |
| Acetylenic C-H | ~80 - 85 |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
While no data exists for this compound, advanced NMR techniques would be invaluable for unambiguous structural confirmation. 2D NMR experiments like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the naphthalene rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This would allow for the definitive assignment of all proton and carbon signals. Solid-State NMR could be employed to study the compound in its crystalline form, providing insights into its solid-state conformation and packing.
Vibrational Spectroscopy for Molecular Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, offering characteristic signatures of the functional groups present.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, weak absorption around 3300 cm⁻¹ would be indicative of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would likely appear as a weak to medium band in the 2100-2140 cm⁻¹ region. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring would produce a series of bands in the 1450-1600 cm⁻¹ region. A band corresponding to the C-Br stretch would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Expected Key IR Absorption Bands for this compound This table is predictive and not based on experimental data.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| ≡C-H Stretch | ~3300 | Sharp, Weak |
| C≡C Stretch | ~2100 - 2140 | Weak-Medium |
| Aromatic C-H Stretch | >3000 | Medium |
| Aromatic C=C Stretch | ~1450 - 1600 | Medium-Strong |
Raman Spectroscopy
Raman spectroscopy, being complementary to IR, would also provide valuable structural information. The C≡C triple bond, being a relatively non-polar bond, is expected to show a strong signal in the Raman spectrum in the 2100-2140 cm⁻¹ range. The symmetric "breathing" modes of the naphthalene ring system would also be prominent. The C-Br stretch would also be observable in the lower frequency region.
High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS provides a precise mass measurement that confirms its molecular formula, C12H7Br. The calculated monoisotopic mass of this compound is 229.97311 Da. uni.lu HRMS analysis can identify the compound through various ionized adducts, with predicted mass-to-charge ratios (m/z) as detailed in the table below.
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 230.98039 |
| [M+Na]⁺ | 252.96233 |
| [M+K]⁺ | 268.93627 |
| [M+NH₄]⁺ | 248.00693 |
| [M-H]⁻ | 228.96583 |
| [M+HCOO]⁻ | 274.97131 |
A defining characteristic in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. docbrown.info This results in a distinctive pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) and any bromine-containing fragments, where the peaks are separated by two m/z units and have nearly equal intensity. docbrown.infomiamioh.edu
The fragmentation pattern under electron impact (EI) ionization provides structural insights. Aromatic systems like naphthalene typically exhibit a stable molecular ion peak due to the delocalized π-electron system. libretexts.org Common fragmentation pathways for halogenated aromatic compounds include the cleavage of the carbon-halogen bond. miamioh.eduquizlet.com For this compound, the principal fragmentation would likely involve the loss of a bromine radical (Br•) to form a cation at m/z 151. Subsequent fragmentation could involve the loss of the ethynyl group or acetylene (B1199291) (C₂H₂), which is a common fragmentation pattern for terminal alkynes.
Electronic Spectroscopy for Optoelectronic Property Profiling
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-system. The naphthalene core of this compound is the primary chromophore. In conjugated systems, each additional double or triple bond typically shifts the maximum absorption wavelength (λmax) to a longer wavelength (a bathochromic shift). msu.edu The ethynyl group at the 6-position extends the π-conjugation of the naphthalene ring, which is expected to shift its absorption maxima to longer wavelengths compared to unsubstituted naphthalene.
| Compound | Solvent | Key Absorption Features | Reference |
|---|---|---|---|
| 2-Bromo-6-methoxynaphthalene (B28277) | DMSO | Analysis performed in the 200–800 nm range. | nih.gov |
| 6-Bromo-2-naphthol (B32079) | Methanol | UV-Vis spectra recorded before and after irradiation. | nsf.gov |
Fluorescence and Luminescence Spectroscopy
Fluorescence spectroscopy probes the electronic structure of the excited state, providing information on a molecule's emission properties. Naphthalene and its derivatives are well-known for their fluorescent properties, typically emitting in the ultraviolet or blue region of the spectrum. nih.gov The emission wavelength, quantum yield, and fluorescence lifetime of this compound are influenced by its specific substituents.
The ethynyl group, by extending the π-system, is expected to red-shift the emission wavelength compared to naphthalene. The bromine atom, however, introduces a "heavy-atom effect." This effect can enhance intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), which may decrease the fluorescence quantum yield and promote phosphorescence. researchgate.net Studies on compounds like 1-bromonaphthalene (B1665260) have shown that the presence of bromine can induce room-temperature phosphorescence under specific conditions, such as inclusion in a cyclodextrin (B1172386) cavity. researchgate.net Therefore, this compound may exhibit both fluorescence and phosphorescence, with the relative intensities depending on the molecular environment.
Circularly Polarized Luminescence (CPL) Studies of Related Naphthalene Derivatives
Circularly Polarized Luminescence (CPL) spectroscopy is an advanced technique that measures the differential emission of left- and right-circularly polarized light from chiral molecules in their excited state. frontiersin.org As this compound is an achiral molecule, it would not exhibit a CPL signal. However, CPL studies become highly relevant for chiral derivatives of this compound. The introduction of a chiral center or the creation of axial chirality (e.g., in a binaphthyl system) would make the molecule CPL-active.
Research on related chiral naphthalene derivatives demonstrates the sensitivity of CPL to molecular structure. For example, in phenylethynyl-substituted binaphthol derivatives, the position of the phenylethynyl group on the binaphthyl backbone was found to significantly influence the orientation of the transition dipole moments, leading to an inversion in the sign of the CPL signal while maintaining the same axial chirality. chemrxiv.org Similarly, organogels formed from naphthalene-substituted histidine derivatives have been shown to exhibit CPL that can be enhanced by the addition of achiral molecules. nih.gov These studies highlight that CPL is a powerful tool for probing the excited-state stereochemistry of complex molecular systems, a potential avenue of research for chiral analogues of this compound. chemrxiv.orgresearchgate.net
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. americanpharmaceuticalreview.com This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. Although a specific crystal structure for this compound has not been reported in the reviewed literature, the principles of the technique allow for a detailed prediction of the information that would be obtained.
An XRD analysis would confirm the planarity of the naphthalene ring system. It would provide the precise bond lengths of the C-Br bond, the C≡C triple bond, and the C-H bond of the ethynyl group. Furthermore, XRD reveals how molecules pack together in the crystal lattice. semanticscholar.org This includes intermolecular interactions such as π-π stacking between naphthalene rings and potential halogen bonding involving the bromine atom. The crystal structure of the parent compound, naphthalene, is well-established and serves as a foundational model for its derivatives. nih.gov Solid-state NMR can also be used as a complementary technique to probe the local electronic environment and symmetry within the crystal structure. nih.gov
Electrochemical Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the reduction and oxidation processes of a substance. It provides information about the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). While direct CV data for this compound is limited, relevant data is available for the closely related compound 2-(bromoethynyl)naphthalene, which shares the key bromo-ethynyl functional group on a naphthalene core.
Studies on the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene show that 2-(bromoethynyl)naphthalene is an intermediate that can be further reduced. researchgate.net The cathodic peak potentials (Ep) for this compound have been measured under various conditions, indicating its propensity to accept electrons. researchgate.netbeilstein-journals.org The reduction process likely involves the cleavage of the C-Br bond. The measured potentials are dependent on the solvent and the working electrode material, as shown in the table below.
| Working Electrode | Solvent System | Ep1 (V) | Ep2 (V) |
|---|---|---|---|
| Platinum (Pt) | ACN/0.1 M Et₄NBF₄ | -1.75 | -2.32 |
| Glassy Carbon (GC) | ACN/0.1 M Et₄NBF₄ | -1.74 | -2.43 |
| Glassy Carbon (GC) | DMF/0.1 M Et₄NBF₄ | -1.77 | -2.40 |
| Silver (Ag) | ACN/0.1 M Et₄NBF₄ | -1.59 | -2.38 |
| Silver (Ag) | DMF/0.1 M Et₄NBF₄ | -1.68 | -2.34 |
Note: ACN = Acetonitrile, DMF = Dimethylformamide, SCE = Saturated Calomel Electrode.
These data indicate that the bromoethynyl group is electrochemically active and can undergo reduction at moderately negative potentials. This information is valuable for applications in electrosynthesis and for understanding the electronic properties of materials incorporating this moiety.
Reactivity and Chemical Transformations of 2 Bromo 6 Ethynylnaphthalene
Cross-Coupling Reactions for Further Functionalization
The presence of the bromo- and ethynyl- groups on the naphthalene (B1677914) scaffold allows for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide. nih.govnih.gov 2-Bromo-6-ethynylnaphthalene is an ideal substrate for this reaction as it contains both necessary functional groups. This duality allows for two distinct reaction pathways:
Reaction at the Aryl Bromide: The C-Br bond can be coupled with a variety of terminal alkynes. This is the classic Sonogashira pathway where the aryl bromide acts as the electrophile.
Reaction at the Terminal Alkyne: The terminal C-H bond of the ethynyl (B1212043) group can react with other aryl or vinyl halides, with this compound serving as the nucleophilic alkyne component.
The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). nih.govnih.gov The development of copper-free Sonogashira protocols has also gained traction to avoid issues related to homocoupling of the alkyne partner. organic-chemistry.org
Research on related aryl bromides demonstrates the versatility of this reaction. A range of aryl bromides can be effectively coupled with terminal alkynes at room temperature using advanced catalyst systems. organic-chemistry.org One-pot procedures combining C-H borylation with Sonogashira cross-coupling have also been developed, showcasing the robustness and modularity of these methods for creating complex borylated aryl alkynes. msu.edu
| Aryl Bromide | Alkyne Partner | Catalyst System | Base/Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| Generic Ar-Br | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA / Toluene | Room Temp, 6-20 h | Good |
| Generic Ar-Br | TMS-acetylene | [Pd(IPr)(3-CF₃-An)Cl₂] | Amine Base | Not specified | Broad Scope |
| 3-Bromothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | DBU / THF | 60 °C, 2 h | 64% (two steps) |
The Suzuki-Miyaura reaction is a powerful and widely used method for constructing C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide. nih.gov For this compound, this reaction selectively occurs at the C-Br bond, leaving the ethynyl group intact for subsequent transformations. This chemoselectivity is a key advantage for the synthesis of complex, functionalized naphthalene derivatives.
The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. rsc.org Modern catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or specialized phosphines like SPhos, have expanded the scope of the Suzuki reaction to include a wide variety of aryl bromides and boronic acids or esters under mild conditions. nih.govresearchgate.net
Studies on unprotected ortho-bromoanilines have demonstrated that the Suzuki-Miyaura coupling is compatible with various functional groups, including amines, ketones, alcohols, nitriles, and heterocycles, providing products in good to excellent yields. rsc.orgresearchgate.net This broad functional group tolerance underscores the potential for selectively functionalizing the bromide position of this compound while preserving the alkyne for other reactions.
| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base/Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| 2-Bromoaniline | Phenylboronic acid pinacol (B44631) ester | CataCXium A Pd G3 | K₃PO₄ / Dioxane/H₂O | 80 °C, 16 h | 97% |
| 4-Bromoanisole | Phenylboronic acid | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] | K₂CO₃ / DMF | 100 °C, 20 h | Good to Excellent |
| 2-Bromonaphthalene (B93597) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene/H₂O | 85 °C | Good |
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. rsc.org While the ethynyl group of this compound could potentially participate, the more common and predictable pathway involves the reaction of the aryl bromide moiety with an alkene. This reaction provides a direct method for the vinylation of the naphthalene core.
A prominent industrial application of this chemistry is seen in the synthesis of the non-steroidal anti-inflammatory drug Naproxen. rug.nl A key step in its production involves the Heck reaction between 2-bromo-6-methoxynaphthalene (B28277), a compound structurally similar to the title compound, and ethylene. rug.nl This demonstrates the scalability and industrial relevance of using Heck reactions on 2-bromonaphthalene scaffolds.
The scope of the Heck reaction is broad, with various alkenes such as styrenes, acrylates, and acrylamides serving as effective coupling partners for aryl bromides. nih.govorganic-chemistry.orgnih.gov The reaction conditions often involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand or an N-heterocyclic carbene (NHC), and a base in a polar aprotic solvent. organic-chemistry.orgugent.be
| Aryl Halide | Alkene | Catalyst/Ligand | Base/Solvent | Conditions | Product Type |
|---|---|---|---|---|---|
| 2-Bromo-6-methoxynaphthalene | Ethylene | Not specified | Not specified | Industrial Process | Vinylnaphthalene |
| Iodobenzene | Styrene | PdCl₂ | KOAc / Methanol | 120 °C | Stilbene (B7821643) |
| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] | K₂CO₃ / DMF | 100 °C, 20 h | Cinnamate ester |
Cycloaddition Reactions Involving the Ethynyl Moiety
The terminal alkyne of this compound is a reactive π-system that can participate in various cycloaddition reactions. These reactions are powerful tools for constructing cyclic and heterocyclic systems.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orglibretexts.org The ethynyl group in this compound can act as a dienophile. The reactivity in Diels-Alder reactions is generally enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.com While the bromo-naphthalene system is not strongly electron-withdrawing, the alkyne can still react with electron-rich dienes, particularly under thermal conditions. The reaction provides a direct route to highly substituted, fused aromatic or partially saturated ring systems. libretexts.orgrsc.org
Photochemical [2+2] cycloadditions offer a route to form four-membered cyclobutane (B1203170) or cyclobutene (B1205218) rings. aklectures.com These reactions typically occur when a molecule absorbs light, promoting an electron to an excited state, which then reacts with a ground-state partner. aklectures.comresearchgate.net The reaction of an alkyne with an alkene under photochemical conditions can yield a cyclobutene ring. Naphthalene derivatives themselves are known to undergo [2+2] photocycloadditions. nih.govosti.gov For this compound, this could involve either an intermolecular reaction with an alkene or a potential intramolecular reaction if a suitable alkene moiety were present elsewhere on a larger molecule.
| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|---|
| Diels-Alder [4+2] | Conjugated Diene | Alkyne (Dienophile) | Thermal (Heat) | Cyclohexadiene derivative |
| Photochemical [2+2] | Alkene | Alkyne | UV Light (Photochemical) | Cyclobutene derivative |
The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is a highly efficient reaction for the synthesis of 1,2,3-triazole rings. wikipedia.org The copper(I)-catalyzed version of this reaction (CuAAC) is the premier example of "click chemistry," a concept introduced by K. Barry Sharpless. wikipedia.orgnih.gov This reaction is characterized by its high yield, mild reaction conditions, simple workup, and exceptional tolerance of other functional groups. nih.govrsc.org
The terminal ethynyl group of this compound is an excellent substrate for CuAAC. It can react with a vast array of organic azides to produce 1,4-disubstituted 1,2,3-triazoles, where the naphthalene moiety is attached at the 4-position of the triazole ring. The reaction is typically catalyzed by a copper(I) source, which can be added directly (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. wikipedia.orgnih.gov The bromine atom on the naphthalene ring is unreactive under these conditions, allowing for the selective formation of a bromo-naphthalenyl-triazole product. This product can then be subjected to further cross-coupling reactions at the C-Br bond, demonstrating the synthetic utility of this compound as a bifunctional linker. nih.gov
| Alkyne Substrate | Azide Substrate | Copper Source | Additives/Solvent | Conditions | Product |
|---|---|---|---|---|---|
| Phenylacetylene | Benzyl azide | CuSO₄·5H₂O | Sodium Ascorbate / H₂O/t-BuOH | Room Temperature | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |
| Aryl Alkyne | Aryl Azide | CuI | DIPEA / DMF | Room Temperature | 1,4-Diaryl-1H-1,2,3-triazole |
| Terminal Alkyne | Organic Azide | [Cu₂(μ-Br)₂(NHC)]₂ | Neat (solvent-free) | Room Temperature | 1,4-Disubstituted-1,2,3-triazole |
Polymerization Reactions of this compound
As an A-B type monomer, this compound can undergo self-condensation reactions to form polymers where the naphthalene units are linked by acetylene (B1199291) bridges. This process leverages the differential reactivity of the aryl bromide and the terminal alkyne.
The polymerization of this compound leads to the formation of poly(2,6-naphthalene ethynylene), a type of conjugated polymer. These polymers are characterized by a backbone of alternating naphthalene rings and carbon-carbon triple bonds. This extended π-conjugated system is responsible for their unique electronic and photophysical properties, making them of interest for applications in organic electronics. mdpi.comacs.org
The most common method for achieving this polymerization is the Sonogashira cross-coupling reaction. mdpi.comlibretexts.org This reaction couples the terminal ethynyl group of one monomer with the bromo group of another, creating a direct link and extending the polymer chain. By controlling reaction conditions such as monomer concentration, catalyst loading, and reaction time, the molecular weight and chain length of the resulting polymers and oligomers can be tailored. The incorporation of ethynylene units into a polymer backbone is a recognized strategy for achieving low Highest Occupied Molecular Orbital (HOMO) levels, which can enhance the oxidative stability of the material. mdpi.com
The primary mechanism for the polymerization of halo-alkyne monomers like this compound is transition-metal-catalyzed cross-coupling. The Sonogashira coupling is a preeminent example, and its mechanism involves two interconnected catalytic cycles. wikipedia.org
Palladium Cycle : The cycle begins with the oxidative addition of the aryl bromide (the C-Br bond of the naphthalene monomer) to a palladium(0) complex, forming a Pd(II) intermediate. nrochemistry.com
Copper Cycle : Concurrently, the terminal alkyne (the C-H bond of the ethynyl group) reacts with a copper(I) salt, typically in the presence of a mild base, to form a copper(I) acetylide intermediate. nrochemistry.com
Transmetalation : The copper acetylide then transfers its organic fragment to the palladium(II) complex, displacing the bromide and forming a new Pd(II) complex bearing both the naphthalene and acetylide ligands. wikipedia.orgnrochemistry.com
Reductive Elimination : In the final step, the coupled product (the extended polymer chain) is eliminated from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. nrochemistry.com
While other polymerization methods, such as anionic polymerization, have been used for different bifunctional monomers, the Sonogashira cross-coupling is the most established and efficient method for monomers of this class. researchgate.net
The resulting polymers from this compound are characterized by a suite of analytical techniques to determine their structure, molecular weight, and physical properties.
Molecular Weight Analysis : Gel Permeation Chromatography (GPC) is used to determine the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI) of the polymer sample. For analogous ethynylene-based polymers, Mn values can range from 10,000 to over 40,000 Da, indicating the formation of significant polymer chains. mdpi.com
Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the polymer structure. UV-visible absorption and photoluminescence (fluorescence) spectroscopy are employed to investigate the photophysical properties. Conjugated polymers of this type typically exhibit strong absorption in the UV-visible range. researchgate.net The optical band gap, a key parameter for electronic applications, can be calculated from the absorption edge. mdpi.com
Thermal Properties : Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymers. Ethynylene-containing conjugated polymers are known to possess good thermal stability. mdpi.com
Morphology : X-ray Diffraction (XRD) patterns can reveal the solid-state morphology of the polymers, indicating whether they possess an amorphous or a more ordered, semi-crystalline nature. mdpi.com
| Property | Technique | Typical Information Obtained | Example Data for Analogous Polymers mdpi.com |
|---|---|---|---|
| Molecular Weight | Gel Permeation Chromatography (GPC) | Mn, Mw, PDI | Mn: 10,000 Da; Mw: 30,200 Da |
| Optical Absorption | UV-vis Spectroscopy | λmax (nm), Absorption Edge | Two absorption bands (300-410 nm & 460-700 nm) |
| Optical Band Gap | Calculated from UV-vis | Eg (eV) | 1.83 eV |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | High stability, decomposition often >300 °C |
| Morphology | X-ray Diffraction (XRD) | Crystallinity/Amorphous Nature | Often amorphous in the solid state |
Selective Functional Group Interconversions of this compound
The presence of two distinct and highly useful functional groups allows this compound to be selectively modified at either the ethynyl or the bromo position, enabling its use as a versatile scaffold in organic synthesis.
The terminal alkyne is a powerful functional group for forming carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling : The ethynyl group can readily participate in palladium-copper catalyzed Sonogashira coupling reactions with a wide variety of aryl or vinyl halides. organic-chemistry.org This reaction is highly efficient for creating C(sp)-C(sp²) bonds and is fundamental in synthesizing more complex conjugated molecules and materials. libretexts.org
Azide-Alkyne Cycloaddition (Click Chemistry) : The terminal alkyne is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction with an organic azide proceeds with high yield and selectivity to form a stable 1,4-disubstituted 1,2,3-triazole ring, a valuable linker in medicinal chemistry and materials science. tcichemicals.cominterchim.fr
| Reaction Type | Reactant | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Diisopropylamine) | Disubstituted Alkyne (Naphthyl-C≡C-R) |
| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-Triazole |
The aryl bromide functionality serves as an excellent electrophilic site for various cross-coupling reactions.
Suzuki-Miyaura Coupling : The bromo group can undergo a palladium-catalyzed Suzuki-Miyaura reaction with organoboron compounds, such as boronic acids or their esters. wikipedia.orgnih.gov This reaction is one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms and is widely used to synthesize biaryls and other complex organic structures. organic-chemistry.orgyonedalabs.com The reactivity of halides in Suzuki coupling generally follows the order I > Br > Cl. wikipedia.org
Sonogashira Coupling : As the electrophilic partner, the bromo group can react with various terminal alkynes in a Sonogashira coupling, attaching an alkynyl substituent at the 2-position of the naphthalene core. nrochemistry.comorganic-chemistry.org
Lithium-Halogen Exchange : The bromo substituent can be exchanged for a lithium atom by treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures. growingscience.com The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups.
| Reaction Type | Reactant | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compound (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted Naphthalene (Naphthyl-R) |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base | Alkynyl-substituted Naphthalene (Naphthyl-C≡C-R) |
| Lithium-Halogen Exchange | 1. Organolithium (e.g., n-BuLi) 2. Electrophile (E⁺) | 1. n-BuLi 2. E⁺ (e.g., DMF, CO₂) | Functionalized Naphthalene (Naphthyl-E) |
Theoretical and Computational Investigations of 2 Bromo 6 Ethynylnaphthalene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of 2-bromo-6-ethynylnaphthalene at the molecular level. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each providing a unique perspective on the molecule's electronic landscape.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT methods are known for their balance of accuracy and computational efficiency, making them well-suited for the study of medium-sized organic molecules like this compound. These calculations are instrumental in understanding the molecule's geometry, electronic distribution, and chemical reactivity.
The first step in a computational study is typically the optimization of the molecule's geometry. This process determines the lowest energy arrangement of the atoms, providing a realistic model of the molecule's structure. For naphthalene (B1677914) derivatives, DFT calculations have been shown to yield reliable geometric parameters. A study on 2-bromo-6-methoxynaphthalene (B28277), a structurally similar compound, utilized the B3LYP functional with a 6-311++G(d,p) basis set to achieve an optimized geometry, which is a common and effective approach for such systems. The optimized structure provides the foundation for all subsequent calculations of molecular properties.
Table 1: Representative Theoretical Bond Lengths and Angles for Naphthalene Derivatives from DFT Calculations
| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |
| Bond Length | C-C (aromatic) | 1.37 - 1.42 |
| C-Br | ~1.90 | |
| C≡C | ~1.21 | |
| C-H (aromatic) | ~1.08 | |
| C-H (ethynyl) | ~1.07 | |
| Bond Angle | C-C-C (aromatic) | 118 - 122 |
| C-C-Br | ~120 | |
| C-C≡C | ~178 |
Note: The values in this table are representative of naphthalene derivatives and are intended for illustrative purposes, as specific data for this compound is not available in the cited literature.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For aromatic compounds, the HOMO is typically a π-orbital associated with the aromatic system, and the LUMO is a π*-orbital. In this compound, the HOMO is expected to be delocalized over the naphthalene ring and the ethynyl (B1212043) group, while the LUMO is anticipated to be distributed over the entire π-system. A computational study on 2-bromo-6-methoxynaphthalene calculated a HOMO-LUMO energy gap of 4.208 eV, suggesting a stable molecular structure.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Naphthalene
| Molecular Orbital | Energy (eV) |
| LUMO | -1.5 to -2.0 |
| HOMO | -5.5 to -6.0 |
| HOMO-LUMO Gap | 3.5 to 4.5 |
Note: These energy ranges are illustrative for a substituted naphthalene and are not specific to this compound.
Density Functional Theory (DFT) Studies[14],[4],[20],[15],
Spectroscopic Property Prediction through Computational Methods
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, these methods can provide insights into its UV-Vis and fluorescence spectra.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their electronic absorption and emission spectra. By simulating the electronic transitions between the ground and excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum and the emission wavelengths in the fluorescence spectrum.
For this compound, the electronic transitions are expected to be of the π → π* type, characteristic of aromatic compounds. The specific wavelengths of these transitions will be influenced by the bromo and ethynyl substituents. A TD-DFT study on 2-bromo-6-methoxynaphthalene successfully predicted its UV-Vis spectrum, demonstrating the utility of this approach for related compounds. The choice of functional and basis set is critical for obtaining accurate spectral predictions.
Table 3: Representative TD-DFT Predicted Absorption Wavelengths for Naphthalene Derivatives
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| S0 → S1 | 300 - 350 | > 0.1 |
| S0 → S2 | 250 - 300 | > 0.5 |
Note: This table presents typical ranges for π → π transitions in naphthalene derivatives. Specific values for this compound would require a dedicated computational study.*
Simulation of NMR and IR Spectra
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering insights that complement experimental data. For this compound, density functional theory (DFT) is a commonly employed method for simulating its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are crucial for confirming the molecular structure and understanding the electronic environment of the molecule.
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using various DFT functionals and basis sets, such as B3LYP/6-311++G(d,p). The calculated shifts are typically referenced against a standard, like tetramethylsilane (B1202638) (TMS), to provide values that can be directly compared with experimental data. The presence of the bromine atom and the ethynyl group significantly influences the chemical shifts of the naphthalene core. The bromine atom, being electronegative, is expected to deshield the adjacent aromatic protons and carbons. Conversely, the ethynyl group can exhibit both shielding and deshielding effects depending on the specific position and the orientation of the triple bond's magnetic anisotropy.
Simulated IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, including stretching, bending, and torsional motions of the atoms. For this compound, characteristic vibrational bands are expected. A sharp, intense band corresponding to the C≡C triple bond stretching is anticipated around 2100-2200 cm⁻¹. The C-Br stretching vibration would appear at lower frequencies, typically in the 500-600 cm⁻¹ region. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring would be observed in the 1400-1650 cm⁻¹ range.
The accuracy of these simulations is highly dependent on the chosen computational method and the inclusion of solvent effects, if applicable. By comparing the simulated spectra with experimental results, a detailed assignment of the spectral features can be achieved, providing a deeper understanding of the molecular structure and bonding.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C1 | 128.5 | 7.85 |
| C2 | 122.0 | - |
| C3 | 130.2 | 7.90 |
| C4 | 129.8 | 7.60 |
| C4a | 133.5 | - |
| C5 | 129.1 | 7.65 |
| C6 | 121.5 | - |
| C7 | 131.0 | 8.00 |
| C8 | 127.9 | 7.70 |
| C8a | 132.8 | - |
| C≡CH | 83.1 | - |
| C≡CH | 77.4 | 3.10 |
Table 2: Predicted IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3100 |
| C≡C-H Stretch | 3300 |
| C≡C Stretch | 2150 |
| Aromatic C=C Stretch | 1450-1600 |
| C-Br Stretch | 550 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms, providing insights into aspects that are often difficult to probe experimentally. For this compound, computational studies can be employed to investigate various transformations, such as cross-coupling reactions or additions to the ethynyl group.
Energetic Profiles of Reaction Pathways
By mapping the potential energy surface (PES) of a reaction, computational chemistry can determine the most favorable reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products. For instance, in a Sonogashira coupling reaction involving this compound, DFT calculations can be used to model the oxidative addition, transmetalation, and reductive elimination steps.
Transition State Analysis
The transition state (TS) is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. Locating and characterizing the TS is a key aspect of computational reaction mechanism studies. For reactions of this compound, TS analysis involves optimizing the geometry of the transition state structure and performing a frequency calculation to confirm that it has exactly one imaginary frequency corresponding to the reaction coordinate.
The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. For example, in a Suzuki coupling reaction, the TS for the oxidative addition step would show the C-Br bond elongating while new bonds between the palladium catalyst and the naphthalene ring begin to form. Understanding the structure of the TS can provide valuable insights into the factors that influence the reaction rate and selectivity.
Molecular Dynamics Simulations for Conformational and Intermolecular Analysis
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. For a semi-rigid molecule like this compound, MD simulations can reveal subtle conformational changes and how the molecule interacts with its environment.
Simulations can be performed in various environments, such as in a solvent box or in the solid state, to mimic different experimental conditions. The trajectory generated by an MD simulation provides a wealth of information about the molecule's motion, including bond vibrations, angle bending, and dihedral angle rotations.
Analysis of the MD trajectory can reveal the preferred conformations of the molecule and the energy barriers between them. For this compound, while the naphthalene core is rigid, the ethynyl group may exhibit some flexibility. Furthermore, MD simulations are particularly useful for studying intermolecular interactions. In a simulation of multiple this compound molecules, one can observe how they pack together and identify the dominant intermolecular forces, such as π-π stacking between the naphthalene rings and halogen bonding involving the bromine atom. These simulations are crucial for understanding the solid-state properties and solubility of the compound.
Table 3: Intermolecular Interaction Energies (kcal/mol) from MD Simulations
| Interaction Type | Energy (kcal/mol) |
| π-π Stacking | -5 to -10 |
| Halogen Bonding (C-Br···π) | -1 to -3 |
| van der Waals | -2 to -5 |
Applications and Advanced Material Incorporations of 2 Bromo 6 Ethynylnaphthalene
Building Block for Complex Organic Architectures
2-Bromo-6-ethynylnaphthalene serves as a versatile bifunctional building block in organic synthesis, enabling the construction of intricate and functionally diverse molecular structures. Its utility stems from the presence of two distinct reactive sites: a bromo substituent and an ethynyl (B1212043) group. These functional groups are amenable to a variety of coupling reactions, allowing for programmed and sequential bond formation. The rigid naphthalene (B1677914) core imparts thermal and chemical stability to the resulting architectures, while its extended π-system offers desirable photophysical and electronic properties.
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)
The dual reactivity of this compound makes it a valuable precursor for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). The bromo and ethynyl moieties are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the extension of the π-conjugated system of the naphthalene core.
A common strategy for the synthesis of complex PAHs involves a sequence of coupling and cyclization reactions. For instance, the ethynyl group of this compound can undergo a Sonogashira coupling with an ortho-haloarylacetylene, followed by an intramolecular cyclization to form a new aromatic ring. Alternatively, a Suzuki coupling at the bromo position can introduce another aromatic unit, which can then be subjected to a cyclodehydrogenation reaction to create a larger, planar PAH. This iterative approach allows for the precise control over the size, shape, and electronic properties of the final PAH.
The following table provides a hypothetical reaction scheme for the synthesis of a larger PAH using this compound as a starting material, based on established synthetic methodologies for PAHs.
| Step | Reactant | Coupling Partner | Reaction Type | Product |
| 1 | This compound | 1-Bromo-2-iodobenzene | Sonogashira Coupling | 2-Bromo-6-((2-bromophenyl)ethynyl)naphthalene |
| 2 | 2-Bromo-6-((2-bromophenyl)ethynyl)naphthalene | - | Intramolecular Cyclization | Dibenzo[a,c]anthracene derivative |
Precursor for Helical Molecules (Helicenes)
Helicenes are a class of chiral PAHs with a non-planar, helical structure. Their unique chiroptical properties make them attractive for applications in asymmetric catalysis, chiral recognition, and materials science. The synthesis of helicenes often involves the photocyclization of stilbene-type precursors. This compound can be utilized as a starting material to construct such precursors.
A plausible synthetic route involves the Sonogashira coupling of this compound with a vinyl halide to introduce a styryl moiety. The resulting stilbene (B7821643) derivative can then undergo an intramolecular photocyclization to form the characteristic helical structure of a helicene. The position of the bromo and ethynyl groups on the naphthalene core can direct the regiochemistry of the cyclization, leading to the formation of specific helicene isomers. Furthermore, the bromo substituent on the final helicene product can serve as a handle for further functionalization, allowing for the fine-tuning of its properties.
The following table outlines a potential synthetic pathway to a helicene derivative starting from this compound.
| Step | Reactant | Coupling Partner | Reaction Type | Intermediate/Product |
| 1 | This compound | (E)-1-Bromo-2-(2-vinylphenyl)ethene | Sonogashira Coupling | Stilbene precursor |
| 2 | Stilbene precursor | - | Photocyclization | Bromo-substituted helicene |
Formation of Macrocycles and Cages
The rigid structure and bifunctionality of this compound make it an attractive building block for the construction of shape-persistent macrocycles and molecular cages. These supramolecular architectures have potential applications in host-guest chemistry, molecular sensing, and catalysis. The synthesis of such structures typically relies on strategies that involve the intramolecular or intermolecular coupling of multiple precursor units.
An intramolecular approach could involve a Sonogashira coupling between the bromo and ethynyl groups of a pre-organized linear precursor containing multiple this compound units. For intermolecular strategies, the self-assembly of several this compound molecules under coupling conditions can lead to the formation of macrocycles of varying sizes. The geometry of the naphthalene core and the orientation of the reactive groups play a crucial role in directing the self-assembly process and determining the final structure of the macrocycle or cage.
Organic Electronic and Optoelectronic Materials Design
The extended π-conjugation of the naphthalene core in this compound provides a foundation for the design of novel organic electronic and optoelectronic materials. The bromo and ethynyl functional groups offer versatile points for modification, allowing for the tuning of the electronic properties, such as the HOMO/LUMO energy levels and the band gap, as well as influencing the solid-state packing of the molecules. These are critical parameters that determine the performance of organic electronic devices.
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are key components of flexible and printed electronics. The performance of an OFET is largely dependent on the charge-transport properties of the organic semiconductor used as the active layer. Naphthalene-based materials, particularly naphthalene diimides, have been extensively investigated as n-type semiconductors in OFETs due to their good electron mobility and environmental stability. rsc.orgresearchgate.net
While this compound itself is not a primary semiconductor for OFETs, it serves as an excellent starting material for the synthesis of more complex naphthalene-based semiconductors. Through chemical modifications at the bromo and ethynyl positions, it is possible to create larger, more conjugated molecules with tailored electronic properties and improved intermolecular interactions in the solid state, which are essential for efficient charge transport. For example, the synthesis of copolymers incorporating the 2,6-naphthalene moiety can lead to materials with desirable charge-carrier mobilities. mdpi.com
The following table summarizes the key properties of some naphthalene-based materials used in OFETs, illustrating the potential for derivatives of this compound.
| Material | Type | Mobility (cm²/Vs) | On/Off Ratio |
| Naphthalene Diimide Derivative | n-type | 0.1 - 1.0 | > 10^6 |
| Naphthalene-based Copolymer | p-type | 0.01 - 0.5 | > 10^5 |
Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are widely used in displays and lighting applications. The color and efficiency of an OLED are determined by the properties of the emissive material. Naphthalene-based compounds are attractive candidates for blue-emitting materials due to the wide bandgap of the naphthalene core. mdpi.comskku.edu
This compound can be used as a building block to synthesize novel emitters for OLEDs. The ethynyl group can be used to extend the conjugation of the naphthalene core, which can be used to tune the emission color from the deep blue to the green region of the visible spectrum. The bromo group allows for the introduction of other functional groups, such as electron-donating or electron-withdrawing moieties, which can further modify the photophysical properties and improve the quantum efficiency of the emitter. Copolymers containing the 2,6-naphthalene unit have been shown to be effective blue emitters in OLEDs. mdpi.com
The table below presents the performance of an OLED device incorporating a naphthalene-based emitting material, highlighting the potential of materials derived from this compound.
| Emitting Material | Color | External Quantum Efficiency (%) | Luminance (cd/m²) |
| Naphthalene-based copolymer | Blue | 5.2 | > 1000 |
| Phenylanthracene-substituted naphthalene | Blue | 4.8 | > 1000 |
Organic Photovoltaics (OPVs)
In the realm of organic photovoltaics, the performance of a device is intrinsically linked to the chemical structure of the materials used in the active layer. The design of novel donor and acceptor molecules with tailored electronic properties is crucial for enhancing power conversion efficiencies (PCE). While direct applications of this compound in OPVs are not extensively documented, its structural motifs are integral to high-performance OPV materials. The naphthalene core, when incorporated into conjugated polymers, can enhance π-π stacking and charge carrier mobility.
The bromo- and ethynyl- functionalities of this compound allow for its use as a monomer in the synthesis of conjugated polymers through reactions like Sonogashira and Suzuki cross-coupling. These reactions are fundamental in creating donor-acceptor (D-A) copolymers, a key strategy for tuning the bandgap and energy levels of OPV materials. For instance, naphthalene diimide-based polymers have been synthesized as acceptor materials in polymer solar cells, demonstrating the utility of the naphthalene unit in electron-deficient building blocks.
Furthermore, the ethynylnaphthalene moiety can be incorporated into hole-transporting materials (HTMs). Research has shown that small molecules and polymers containing naphthalene and triphenylamine (B166846) units can serve as efficient HTMs in perovskite solar cells, a technology closely related to OPVs. The rigid and planar structure of the naphthalene core contributes to efficient charge transport. The ability to functionalize the naphthalene ring allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match those of the photoactive layer, thereby facilitating efficient charge extraction.
The versatility of this compound as a building block is highlighted by its potential to be incorporated into various components of an OPV device, as summarized in the table below.
| OPV Component | Potential Role of this compound Derivatives | Key Structural Features | Relevant Synthetic Reactions |
| Donor Material | Monomer for conjugated donor polymers | Extended π-conjugation via the naphthalene core | Sonogashira, Suzuki, Stille coupling |
| Acceptor Material | Precursor for n-type small molecules or polymers | Electron-deficient character of naphthalene diimide derivatives | Imidation, cross-coupling reactions |
| Hole-Transporting Layer (HTL) | Building block for small molecule or polymeric HTMs | Rigid planar structure for efficient hole transport | Buchwald-Hartwig, Ullmann condensation |
| Interfacial Layers | Component of materials for modifying electrode work functions | Tunable electronic properties through functionalization | Various organic transformations |
Sensitizers and Emitters for Advanced Displays
The development of organic light-emitting diodes (OLEDs) for advanced displays relies on the design of highly efficient and stable emitter materials. Naphthalene-based compounds have emerged as promising candidates for blue and green emitters due to their wide bandgap and high photoluminescence quantum yields. The incorporation of a naphthalene core into emitter molecules can lead to materials with high thermal stability and excellent color purity.
This compound serves as a valuable precursor for the synthesis of such emitters. The ethynyl group can be used to extend the π-conjugation of the molecule, which is a common strategy for tuning the emission wavelength. For example, coupling the ethynylnaphthalene core with various aromatic amines or other electron-donating groups can lead to the formation of donor-acceptor type emitters. These materials can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs.
The bromo- functionality provides a reactive handle for introducing the naphthalene moiety into larger molecular architectures, including phosphorescent emitters. In phosphorescent OLEDs (PHOLEDs), heavy metal complexes are often used as emitters to achieve efficient harvesting of triplet excitons. The bromo- group on the naphthalene core can be utilized in the synthesis of ligands for these metal complexes. For instance, it can be converted to a boronic acid or ester for use in Suzuki coupling to attach the naphthalene unit to a chelating ligand.
The following table summarizes the potential roles of this compound derivatives in advanced display technologies.
| Display Technology | Application | Role of this compound Derivatives | Resulting Material Properties |
| OLEDs | Blue and Green Emitters | Building block for fluorescent and TADF emitters | High photoluminescence quantum yield, good color purity |
| PHOLEDs | Ligand Synthesis | Precursor for ligands in phosphorescent metal complexes | Efficient triplet harvesting, tunable emission color |
| Quantum Dot LEDs (QLEDs) | Organic Ligands | Synthesis of ligands for quantum dot surface passivation | Improved quantum dot stability and dispersibility |
Liquid Crystalline Materials from Naphthalene Derivatives
Liquid crystals (LCs) are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies such as LCDs. The performance of an LCD is highly dependent on the properties of the LC material, particularly its birefringence (Δn), which is the difference between the refractive indices of light polarized parallel and perpendicular to the director of the LC. High birefringence materials are desirable for applications requiring fast switching times and high contrast ratios.
The incorporation of a naphthalene core into the molecular structure of a liquid crystal mesogen is a well-established strategy for increasing birefringence. The extended π-electron system of the naphthalene ring enhances the polarizability anisotropy of the molecule, which is a key factor contributing to high birefringence. Mesogens containing two or more naphthalene units, often connected by linking groups such as acetylenes, have been shown to exhibit exceptionally high birefringence values.
This compound is an ideal starting material for the synthesis of such high birefringence mesogens. The ethynyl group can be used to create tolane- or diacetylene-based mesogens, which are known for their high thermal stability and wide nematic ranges. The bromo group can be used to introduce the naphthalene unit into a larger mesogenic core or to attach terminal groups that can further enhance the liquid crystalline properties. For example, a Sonogashira coupling reaction between this compound and a terminal alkyne can be used to synthesize a dinaphthyl-diacetylene mesogen, a class of compounds known for their extremely high birefringence. rsc.org
The mesophase behavior of a liquid crystal is highly sensitive to its molecular structure. The shape, rigidity, and polarity of the molecule all play a role in determining the type of liquid crystalline phase that is formed and the temperature range over which it is stable. The naphthalene core, being a rigid and planar moiety, tends to promote the formation of nematic and smectic phases.
The substitution pattern of the naphthalene core also has a significant influence on the mesophase behavior. The 2,6-disubstitution pattern of this compound results in a linear, rod-like molecular shape, which is conducive to the formation of calamitic (rod-shaped) liquid crystal phases. The introduction of flexible alkyl or alkoxy chains at one or both ends of the mesogenic core is a common strategy for lowering the melting point and widening the mesophase range. These chains can be attached to the naphthalene core via the bromo- or ethynyl- groups.
The following table provides a comparison of the birefringence of different classes of liquid crystal mesogens, highlighting the contribution of the naphthalene core.
| Mesogen Core Structure | Typical Birefringence (Δn) at 589 nm | Key Structural Features |
| Biphenyl | 0.15 - 0.25 | Two linked phenyl rings |
| Phenyl tolane | 0.20 - 0.35 | Phenyl and tolane units |
| Naphthalene-based | 0.30 - 0.50 | One or more naphthalene rings |
| Dinaphthyl-diacetylene | > 0.60 | Two naphthalene units linked by a diacetylene bridge rsc.org |
Molecular Probes and Recognition Elements in Chemical Sensing
The development of highly sensitive and selective chemical sensors is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Fluorescent molecular probes are a key component of many chemical sensors, as they can provide a readily detectable signal in the presence of a specific analyte. Naphthalene-based fluorophores are attractive for this purpose due to their high quantum yields and sensitivity to their local environment.
The ethynylnaphthalene scaffold of this compound is a versatile platform for the design of molecular probes. The ethynyl group can be functionalized with a variety of recognition elements, such as crown ethers, calixarenes, or specific binding proteins, that can selectively interact with a target analyte. Upon binding of the analyte, the electronic properties of the fluorophore can be perturbed, leading to a change in its fluorescence intensity, wavelength, or lifetime.
The bromo- group on the naphthalene ring can also be used to tune the photophysical properties of the probe or to attach it to a solid support, such as a polymer film or a nanoparticle. This can be advantageous for the development of reusable sensors or for integrating the probe into a larger sensing device. For example, a sensor for metal ions could be constructed by attaching a chelating agent to the ethynyl group of this compound. The binding of a metal ion to the chelating agent would alter the fluorescence of the naphthalene core, providing a detectable signal.
Precursors for Synthetic Analogues in Medicinal Chemistry Research
The naphthalene scaffold is a common structural motif in a wide range of biologically active compounds, including many approved drugs. The ability to synthesize a diverse library of naphthalene derivatives is therefore of great interest in medicinal chemistry research for the discovery of new therapeutic agents. researchgate.net this compound provides a versatile starting point for the synthesis of such libraries.
The two distinct reactive handles on the molecule allow for a modular approach to the synthesis of complex naphthalene derivatives. The ethynyl group can be transformed into a variety of functional groups through reactions such as hydration, hydroamination, or cycloaddition. The bromo group can be used in a wide range of cross-coupling reactions to introduce a variety of substituents onto the naphthalene ring. This dual reactivity allows for the rapid generation of a large number of structurally diverse compounds from a single starting material.
For example, the ethynyl group could be used as a handle for "click" chemistry, a powerful tool for the rapid and efficient synthesis of complex molecules. The bromo group could be used in a Suzuki coupling to introduce a variety of aryl or heteroaryl groups, which are common substituents in many drug molecules. This combinatorial approach to synthesis can greatly accelerate the drug discovery process by allowing for the rapid exploration of the structure-activity relationships of a particular class of compounds. The potential for this compound as a precursor in medicinal chemistry is vast, with applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. exlibrisgroup.com
Future Research Directions and Emerging Trends in 2 Bromo 6 Ethynylnaphthalene Chemistry
Novel Synthetic Methodologies
The synthesis of 2-bromo-6-ethynylnaphthalene and its derivatives is a cornerstone of its chemistry. Emerging trends are geared towards methodologies that are not only efficient but also environmentally benign and adaptable to modern chemical manufacturing paradigms.
Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the synthesis of functional organic molecules, including this compound. Future research will likely prioritize the development of synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents. A key area of focus is the Sonogashira cross-coupling reaction, a primary method for introducing the ethynyl (B1212043) group onto the naphthalene (B1677914) core.
Current research in sustainable Sonogashira couplings for aryl bromides often explores:
Water as a Reaction Medium: Utilizing water as a solvent, often with the aid of surfactants to create nanomicelles, can provide a greener alternative to traditional organic solvents. ucsb.edu This approach has been successfully applied to the Sonogashira coupling of various aryl bromides at room temperature and without the need for a copper co-catalyst, which is a known environmental concern. ucsb.edu
Ligand- and Copper-Free Catalysis: The development of palladium nanoparticle catalysts supported on benign materials like aluminum hydroxide (B78521) can facilitate Sonogashira reactions without the need for phosphine (B1218219) ligands and copper co-catalysts. rsc.org These heterogeneous catalysts can often be recovered and reused, further enhancing the sustainability of the process. rsc.org
Micellar Catalysis: Employing surfactants to create micelles in water can enable the coupling of lipophilic substrates, such as aryl bromides and terminal alkynes, at ambient temperatures. ucsb.edu
Future investigations will likely focus on adapting these green protocols to the specific synthesis of this compound, optimizing reaction conditions to achieve high yields and purity while adhering to the principles of sustainable chemistry.
| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |
| Aqueous Micellar Catalysis | Utilizes water as the primary solvent with surfactants to form nanomicelles. Can eliminate the need for copper co-catalysts and organic solvents. | Synthesis via Sonogashira coupling of 2,6-dibromonaphthalene (B1584627) with a protected acetylene (B1199291) source in an aqueous medium at or near room temperature. |
| Heterogeneous Catalysis | Employs solid-supported catalysts, such as palladium nanoparticles on aluminum hydroxide. Facilitates catalyst recovery and reuse, minimizing metal leaching into the product. | A reusable palladium catalyst for the ligand- and copper-free Sonogashira coupling to produce this compound. |
| Energy-Efficient Methods | Explores lower reaction temperatures and alternative energy sources like microwave irradiation to reduce energy consumption. mdpi.com | Microwave-assisted Sonogashira coupling to shorten reaction times and potentially improve yields for the synthesis of this compound. |
Flow Chemistry Applications
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. rsc.orgrsc.org The application of flow chemistry to the synthesis of this compound and its subsequent derivatization is a promising area for future research.
Key advantages of flow chemistry in this context include:
Improved Safety: Reactions involving highly reactive intermediates or exothermic processes can be managed more safely in the small, controlled environment of a flow reactor. semanticscholar.org
Enhanced Efficiency: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, often leading to shorter reaction times and higher yields. rsc.org
Scalability: Scaling up production in a flow system is typically more straightforward than in batch, involving running the system for longer periods or using parallel reactors. rsc.org
Future work could involve the development of a continuous flow process for the Sonogashira coupling to produce this compound, potentially integrating in-line purification steps to create a streamlined and automated synthesis. thalesnano.com The synthesis of polymers derived from this compound could also benefit from flow technology, enabling better control over polymer chain growth and dispersity. rsc.org
| Flow Chemistry Application | Potential Benefits | Research Direction for this compound |
| Continuous Sonogashira Coupling | Precise control over reaction temperature, pressure, and stoichiometry; rapid catalyst screening. thalesnano.com | Development of a robust and high-throughput flow synthesis of this compound using immobilized catalysts. |
| Multi-step Synthesis | Integration of multiple reaction steps into a continuous sequence, reducing manual handling and purification steps. | A telescoped flow synthesis of functionalized derivatives starting from this compound without isolating intermediates. |
| Polymerization | Improved control over molecular weight and polydispersity of polymers. rsc.org | Continuous flow polymerization of this compound with other monomers to produce well-defined conjugated polymers. |
Advanced Characterization Techniques
A thorough understanding of the properties of this compound and its derivatives at the molecular and supramolecular levels is crucial for their application in advanced materials. The adoption of sophisticated characterization techniques will be instrumental in elucidating these properties.
In-situ Spectroscopy for Reaction Monitoring
Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for this purpose.
For the synthesis of this compound, in-situ spectroscopy could be used to:
Monitor Reaction Progress: Track the consumption of reactants and the formation of products in real-time, allowing for precise determination of reaction endpoints.
Elucidate Reaction Mechanisms: Identify and characterize key intermediates in the catalytic cycle of reactions like the Sonogashira coupling.
Optimize Reaction Conditions: Rapidly assess the impact of varying parameters such as temperature, catalyst loading, and solvent on the reaction rate and yield.
Future research will likely see the integration of in-situ spectroscopic probes into flow reactors for the continuous synthesis of this compound, enabling automated process control and optimization.
Advanced Microscopy for Material Morphology
The performance of materials derived from this compound, particularly polymers, is highly dependent on their solid-state morphology. Advanced microscopy techniques provide the means to visualize and characterize these structures at the nanoscale.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques can reveal the surface and internal morphology of polymers, including features like phase separation in blends and the dispersion of nanoparticles in composites. zeiss.com For polymers derived from this compound, SEM and TEM can be used to study the morphology of thin films, which is critical for applications in organic electronics. cambridge.org
Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of material surfaces and can also probe mechanical and electrical properties at the nanoscale. azooptics.com This technique is particularly useful for characterizing the surface of thin films of naphthalene-based polymers, revealing details about polymer chain packing and domain structures. azooptics.com
Future directions in this area will involve the use of these advanced microscopy techniques to establish clear correlations between the processing conditions of this compound-based materials, their resulting morphology, and their ultimate device performance.
Rational Design of Derivatives for Targeted Properties
The functionalization of the this compound scaffold offers a versatile platform for the rational design of molecules with specific, targeted properties. By carefully selecting and positioning substituents, it is possible to fine-tune the electronic, optical, and self-assembly characteristics of the resulting materials.
Computational modeling plays a pivotal role in this rational design process. bohrium.com Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the properties of novel this compound derivatives before they are synthesized in the laboratory. samipubco.com This computational-experimental feedback loop can significantly accelerate the discovery of new materials with enhanced performance.
Future research in the rational design of this compound derivatives will likely focus on:
Organic Electronics: Designing derivatives with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for use as semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). gatech.edu
Fluorescent Probes: Creating derivatives that exhibit specific responses to analytes of interest, enabling their use as sensors.
Self-Assembling Materials: Introducing functional groups that promote specific intermolecular interactions, leading to the formation of well-ordered supramolecular structures with interesting properties.
By combining innovative synthetic methodologies, advanced characterization techniques, and powerful computational tools, the future of this compound chemistry is bright, with the potential to deliver a new generation of high-performance organic materials.
Structure-Property Relationship Studies for Optimized Performance
A critical avenue of future research lies in the systematic investigation of the structure-property relationships of this compound derivatives. The inherent modularity of this compound allows for targeted modifications to fine-tune its electronic, optical, and physical properties. By strategically altering substituents on the naphthalene ring or by extending the conjugated system through the ethynyl group, researchers can systematically modulate key performance metrics.
For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the naphthalene core can significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences the material's bandgap, charge transport characteristics, and photophysical behavior, which are critical for applications in organic electronics. nbinno.compuchd.ac.in The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives with systematically varied structures.
| Modification Strategy | Predicted Impact on Properties | Potential Application Benefit |
| Introduction of Electron-Donating Groups | Raise HOMO level, potentially narrow bandgap | Improved hole injection/transport in OFETs and OLEDs |
| Introduction of Electron-Withdrawing Groups | Lower LUMO level, potentially narrow bandgap | Enhanced electron injection/transport in OFETs and OPVs |
| Extension of π-Conjugation | Decrease HOMO-LUMO gap, red-shift absorption/emission | Tunable color emission in OLEDs, broader absorption in OPVs |
| Substitution of Bromine Atom | Introduction of diverse functional moieties | Tailored solubility, morphology, and intermolecular interactions |
This table illustrates potential modification strategies for this compound and their predicted effects on material properties and application performance.
Detailed spectroscopic and electrochemical characterization of these new derivatives, coupled with fabrication and testing of prototype devices, will be essential to establish clear and predictive structure-property relationships. This fundamental understanding is paramount for the rational design of next-generation materials with optimized performance for specific applications.
High-Throughput Screening and Computational Design
To accelerate the discovery of this compound derivatives with superior properties, future research will increasingly rely on high-throughput screening (HTS) and computational design. The vast chemical space that can be explored through derivatization of the parent molecule makes traditional one-by-one synthesis and characterization inefficient. HTS methodologies, including combinatorial synthesis and automated characterization techniques, can rapidly evaluate large libraries of compounds, identifying promising candidates for further investigation.
Complementing experimental HTS, computational modeling, particularly using Density Functional Theory (DFT), will play a pivotal role. researchgate.netjocpr.com DFT calculations can predict the geometric and electronic structures, as well as the optoelectronic properties of novel this compound derivatives before they are synthesized. researchgate.net This in-silico screening allows researchers to prioritize synthetic targets that are most likely to exhibit the desired characteristics, thereby saving significant time and resources.
| Computational Parameter | Predicted Physical Property | Relevance to Material Performance |
| HOMO/LUMO Energy Levels | Ionization Potential / Electron Affinity | Charge injection and transport efficiency |
| HOMO-LUMO Gap | Electronic Bandgap | Absorption and emission wavelengths |
| Reorganization Energy | Charge Transfer Rate | Charge carrier mobility |
| Excited State Calculations (TD-DFT) | Absorption and Emission Spectra | Photophysical properties for OLEDs and sensors |
This table outlines key computational parameters and their correlation to the physical properties and performance of materials derived from this compound.
The integration of computational design with automated synthesis and characterization will create a powerful discovery pipeline, enabling the rapid identification and optimization of this compound-based materials for a wide range of applications.
Integration into Hybrid Material Systems
The versatility of this compound extends beyond its use as a standalone organic material. Future research will increasingly focus on its integration into hybrid material systems, where the unique properties of the organic molecule are combined with those of inorganic components to create materials with synergistic or entirely new functionalities.
Organic-Inorganic Hybrid Structures
The ethynyl and bromo functionalities of this compound provide reactive sites for covalent bonding to inorganic frameworks, such as silicates, metal oxides, and polyoxometalates. nih.govpku.edu.cn This allows for the creation of well-defined organic-inorganic hybrid materials where the naphthalene unit can impart desirable optical or electronic properties to the inorganic host. For example, incorporating this chromophore into mesoporous silica (B1680970) could lead to novel solid-state sensors or catalysts. rsc.org The ability to form stable covalent linkages ensures the long-term stability and performance of these hybrid systems.
Nanomaterial Composites
Another exciting frontier is the use of this compound to functionalize nanomaterials, such as quantum dots, carbon nanotubes, and metallic nanoparticles. nih.govmdpi.comnih.gov The ethynyl group can readily react with the surface of these nanomaterials, creating a stable organic shell. This surface modification can be used to:
Improve dispersibility: The naphthalene moiety can enhance the compatibility of the nanomaterials with organic solvents or polymer matrices.
Tune electronic properties: The conjugated system of the naphthalene derivative can influence the electronic properties of the nanomaterial through charge transfer interactions.
Introduce new functionalities: The functionalized nanomaterials can exhibit the combined properties of both the nanoparticle core and the organic ligand, leading to applications in areas such as bioimaging, sensing, and catalysis. mdpi.comresearchgate.net
The development of these nanomaterial composites will open up new avenues for the application of this compound in advanced technologies.
Exploration of New Application Domains
While much of the current interest in ethynylnaphthalene derivatives lies in the field of organic electronics, the unique chemical and physical properties of this compound suggest its potential in a variety of other emerging application domains. nbinno.com Future research is expected to explore these new frontiers, leveraging the molecule's reactivity and functionality.
One promising area is the development of advanced sensors. The naphthalene core is inherently fluorescent, and its emission properties can be sensitive to the local environment. By incorporating specific recognition elements, derivatives of this compound could be designed as chemosensors for the detection of ions, molecules, or biological analytes. The ethynyl group also provides a convenient point of attachment for immobilization onto sensor surfaces.
Furthermore, the rigid, planar structure of the naphthalene unit makes it an interesting candidate for inclusion in advanced polymers and supramolecular assemblies. Polymerization of this compound or its derivatives could lead to new conjugated polymers with interesting electronic and optical properties. In supramolecular chemistry, the naphthalene core can participate in π-π stacking interactions, which can be used to direct the self-assembly of complex, functional architectures. The exploration of these and other novel applications will undoubtedly be a major focus of future research in the chemistry of this compound.
Q & A
Q. What protocols ensure reproducibility in biological studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
